molecular formula C12H16O2 B13968602 Benzoic acid, 2-methyl-, butyl ester CAS No. 65382-88-9

Benzoic acid, 2-methyl-, butyl ester

Cat. No.: B13968602
CAS No.: 65382-88-9
M. Wt: 192.25 g/mol
InChI Key: GALQLODNTKQGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-methyl-, butyl ester: is an organic compound with the molecular formula C₁₂H₁₆O₂. It is an ester derived from benzoic acid and butanol, featuring a methyl group attached to the benzoic acid ring. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-methyl-, butyl ester typically involves the esterification of benzoic acid with butanol in the presence of an acid catalyst. A common method is the Fischer esterification, where benzoic acid and butanol are heated with a strong acid like sulfuric acid to produce the ester and water. The reaction is as follows:

Benzoic acid+ButanolH2SO4Benzoic acid, 2-methyl-, butyl ester+Water\text{Benzoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Benzoic acid+ButanolH2​SO4​​Benzoic acid, 2-methyl-, butyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is then purified through distillation to obtain the desired ester with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Benzoic acid, 2-methyl-, butyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, the ester can be converted to benzoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate under acidic conditions.

Major Products:

    Hydrolysis: Benzoic acid and butanol.

    Reduction: 2-methylbenzoic acid and butanol.

    Oxidation: Benzoic acid.

Scientific Research Applications

Chemistry: Benzoic acid, 2-methyl-, butyl ester is used as a starting material in organic synthesis for the preparation of various derivatives and intermediates.

Biology: In biological research, this compound is used to study the metabolism and enzymatic breakdown of esters in living organisms.

Medicine: While not directly used as a drug, benzoic acid derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: The compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as a solvent and plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methyl-, butyl ester primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of benzoic acid and butanol. These products can then participate in various metabolic pathways within the organism.

Comparison with Similar Compounds

    Ethyl benzoate: An ester of benzoic acid and ethanol, used similarly in fragrances and flavors.

    Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant aroma and use in perfumes.

    Butyl acetate: An ester of acetic acid and butanol, commonly used as a solvent in paints and coatings.

Uniqueness: Benzoic acid, 2-methyl-, butyl ester is unique due to the presence of a methyl group on the benzoic acid ring, which can influence its reactivity and interaction with biological systems. This structural feature can also affect its aroma profile, making it distinct from other benzoic acid esters.

Properties

CAS No.

65382-88-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

butyl 2-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3

InChI Key

GALQLODNTKQGFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.